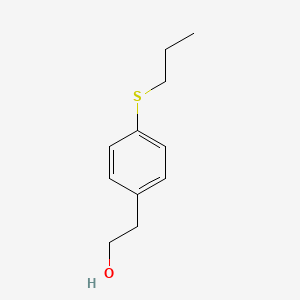

4-(n-Propylthio)phenethyl alcohol

Description

Properties

IUPAC Name |

2-(4-propylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERCZHKFNYUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Propylthio)phenethyl alcohol typically involves the reaction of 4-bromophenethyl alcohol with n-propylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(n-Propylthio)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as sodium alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-(n-Propylthio)benzaldehyde or 4-(n-Propylthio)benzoic acid.

Reduction: 4-(n-Propylthio)phenethyl alkane.

Substitution: Various substituted phenethyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-(n-Propylthio)phenethyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(n-Propylthio)phenethyl alcohol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(n-Propylthio)phenethyl alcohol with related compounds:

Key Observations :

- Lipophilicity : The propylthio group in this compound increases logP (estimated ~3.2) compared to phenethyl alcohol (logP 1.2) or Tyrosol (logP 0.9), enhancing membrane permeability but reducing water solubility.

- Substituent Effects : Sulfur-containing analogs (e.g., 4-(methylthio)benzyl alcohol) exhibit higher logP than oxygenated derivatives, aligning with the hydrophobic nature of thioether groups .

- Thermal Stability: Phenethyl alcohol’s lower boiling point (218°C) compared to Tyrosol (310°C) reflects reduced hydrogen bonding due to the absence of a phenolic hydroxyl group .

Metabolic and Toxicological Profiles

- Phenethyl Alcohol (CAS 60-12-8): Classified under GHS07 with acute oral toxicity (LD50 rat: 1,790 mg/kg). It undergoes phase II conjugation (glucuronidation/sulfation) and is excreted rapidly. Read-across studies suggest low genotoxic risk .

- 4-Hydroxyphenethyl Alcohol (Tyrosol): Exhibits antioxidant properties but requires safety precautions (e.g., skin/eye irritation). Its phenolic structure facilitates radical scavenging, but prolonged exposure may necessitate respiratory protection .

- Sulfur-Containing Analogs: 4-(Methylthio)benzyl alcohol’s metabolic fate likely involves oxidation to sulfoxides or sulfones, which may contribute to higher toxicity compared to non-sulfur analogs .

Biological Activity

4-(n-Propylthio)phenethyl alcohol is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenethyl alcohol backbone with a propylthio side group. This structure contributes to its distinct chemical properties, enhancing its lipophilicity, which may facilitate interactions with biological membranes and intracellular targets. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives that may exhibit varying biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate various biochemical pathways by interacting with enzymes or receptors. The presence of the propylthio group is believed to enhance its affinity for lipid membranes, potentially influencing cell signaling and metabolic processes.

Biological Activities

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including pathogens like Pseudomonas aeruginosa. Studies have shown that phenethyl alcohol derivatives can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence factors .

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory effects. The modulation of inflammatory cytokines and the inhibition of pro-inflammatory pathways have been observed, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted on the effects of this compound on Pseudomonas aeruginosa demonstrated significant inhibition of biofilm formation. The results indicated a decrease in extracellular polymeric substance (EPS) production by up to 60%, suggesting that the compound could be a viable candidate for developing new antimicrobial agents aimed at treating infections caused by biofilm-forming bacteria .

Case Study: Cytotoxicity Evaluation

In another study evaluating the cytotoxic effects of various phenethylamine derivatives, including this compound, it was found that this compound affected cell viability in rat cortical cultures. The Neutral Red Uptake assay revealed a concentration-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(n-Propylthio)phenethyl alcohol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves thioalkylation of a phenethyl alcohol derivative. For example, nucleophilic substitution of a halogenated precursor (e.g., 4-bromophenethyl alcohol) with n-propylthiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity can be validated via HPLC (C18 column, UV detection at 254 nm) or GC-MS (splitless mode, helium carrier gas) .

Q. How can researchers validate the identity and stability of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR spectra with PubChem/CAS data for analogous compounds (e.g., 4-(Methylthio)benzyl alcohol) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via GC-MS or LC-MS .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor decomposition products via TLC or HPLC. Store at 2–8°C for long-term stability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges with methanol/water elution .

- Quantification : Reverse-phase HPLC with UV/Vis detection (λ = 220–280 nm) or LC-MS/MS using multiple reaction monitoring (MRM) for enhanced sensitivity .

- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) .

Advanced Research Questions

Q. How can contradictory data on metabolite toxicity be resolved for this compound?

- Methodological Answer :

- In Silico Tools : Apply OECD QSAR Toolbox to predict metabolite toxicity (e.g., phenethyl alcohol derivatives) and compare with experimental LC₅₀ values from in vitro assays (e.g., HepG2 cell viability) .

- In Vivo Models : Use rodent studies to assess acute toxicity (OECD 423 guidelines) and compare metabolite profiles via plasma GC-MS .

- Mechanistic Studies : Evaluate reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) in primary hepatocytes .

Q. What experimental design is optimal for pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- Dosing : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in Sprague-Dawley rats .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

- Analysis : Quantify using LC-MS/MS with deuterated internal standards (e.g., d₄-4-(n-Propylthio)phenethyl alcohol). Calculate PK parameters (Tₘₐₓ, Cₘₐₓ, t₁/₂) via non-compartmental analysis .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Replace the n-propylthio group with methylthio, hydroxyphenyl, or trifluoromethyl groups (see ) .

- Bioassays : Test antimicrobial (MIC assays), antioxidant (DPPH radical scavenging), or enzyme inhibitory (e.g., COX-2 ELISA) activities .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., PPAR-γ for antidiabetic activity) .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry for controlled thioalkylation (reduces byproducts) .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Quality Control : Implement in-line FTIR for real-time monitoring of reaction progress .

Q. How should researchers address discrepancies in stability data under varying storage conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Test stability at 4°C, 25°C, and 40°C with 60% and 75% RH over 12 months.

- Analytical Consistency : Use standardized HPLC conditions (e.g., 0.1% TFA in mobile phase) across labs .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., light exposure) .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and weighing .

- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Incinerate in EPA-approved facilities (high-temperature combustion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.